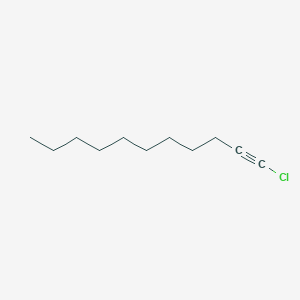

1-Undecyne, 1-chloro-

CAS No.: 56772-82-8

Cat. No.: VC19605789

Molecular Formula: C11H19Cl

Molecular Weight: 186.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56772-82-8 |

|---|---|

| Molecular Formula | C11H19Cl |

| Molecular Weight | 186.72 g/mol |

| IUPAC Name | 1-chloroundec-1-yne |

| Standard InChI | InChI=1S/C11H19Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2-9H2,1H3 |

| Standard InChI Key | NZPGJWVGKRKUGM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCC#CCl |

Introduction

Structural and Physical Properties

Molecular Architecture

1-Undecyne, 1-chloro- likely adopts a linear hydrocarbon chain with a terminal chlorine substituent on the first carbon and a triple bond between the first and second carbons. This configuration combines the reactivity of both alkyne and alkyl chloride functionalities. Comparative data from 1-undecyne (C₁₁H₂₀) and 1-chloroundecane (C₁₁H₂₃Cl) suggest a molecular weight of approximately 186.72 g/mol, interpolated from analogs .

Key Physical Parameters:

The triple bond introduces significant electron density distortion, potentially lowering the compound’s stability compared to saturated analogs like 1-chloroundecane .

Synthetic Pathways

Chlorination of 1-Undecyne

The most plausible route involves chlorinating 1-undecyne (C₁₁H₂₀) using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example:

This reaction typically proceeds under anhydrous conditions at 50–70°C, with yields dependent on steric hindrance from the alkyne’s linear chain .

Alternative Methods

-

Nucleophilic Substitution: Reacting 1-undecyne with chlorine gas (Cl₂) in the presence of UV light, though this risks over-chlorination.

-

Cross-Coupling: Sonogashira coupling of chlorinated precursors with terminal alkynes, though this method is less direct .

Reactivity and Chemical Behavior

Alkyne-Specific Reactions

The terminal triple bond enables characteristic alkyne reactions:

-

Hydrohalogenation: Addition of HCl or HBr across the triple bond, yielding geminal dihalides.

-

Oxidative Cleavage: Reaction with ozone or KMnO₄ produces carboxylic acids or ketones, depending on conditions.

Halogen Substitution

The chlorine atom participates in nucleophilic substitutions (SN2), though the alkyne’s electron-withdrawing effect may slow reactivity compared to 1-chloroundecane . For example:

Steric and Electronic Effects

Long-chain chlorinated alkynes exhibit reduced reactivity in homocoupling reactions compared to shorter analogs. For instance, gold-catalyzed homocoupling of 1-undecyne derivatives shows yields dropping from ~80% for C₁₀ chains to <20% for C₁₁ .

Applications and Industrial Relevance

Polymer Chemistry

Chlorinated alkynes serve as monomers for conductive polymers. The chlorine substituent enhances solubility in polar solvents, facilitating polymerization into materials with tunable electronic properties .

Pharmaceutical Intermediates

The compound’s dual functionality makes it a candidate for synthesizing antitumor agents or antimicrobial quinolones, where the alkyne enables click chemistry modifications .

Nanomaterial Functionalization

Grafting chlorinated alkynes onto nanocellulose or metal oxides improves interfacial adhesion in composites, leveraging both covalent (Cl–O) and non-covalent (π–π) interactions .

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume